N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline
CAS No.: 147764-76-9
Cat. No.: VC8075366
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
![N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline - 147764-76-9](/images/structure/VC8075366.png)
Specification
CAS No. | 147764-76-9 |
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Molecular Formula | C12H16N2O2 |
Molecular Weight | 220.27 g/mol |
IUPAC Name | N,N-diethyl-4-[(E)-2-nitroethenyl]aniline |
Standard InChI | InChI=1S/C12H16N2O2/c1-3-13(4-2)12-7-5-11(6-8-12)9-10-14(15)16/h5-10H,3-4H2,1-2H3/b10-9+ |
Standard InChI Key | AATYCRRVMKWSAC-MDZDMXLPSA-N |
Isomeric SMILES | CCN(CC)C1=CC=C(C=C1)/C=C/[N+](=O)[O-] |
SMILES | CCN(CC)C1=CC=C(C=C1)C=C[N+](=O)[O-] |
Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C=C[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N,N-diethyl-4-[(E)-2-nitroethenyl]aniline, reflecting its ethyldimethylamine backbone and trans-configuration of the nitroethenyl group. Its molecular formula, , corresponds to a molecular weight of 220.27 g/mol. The (E)-stereochemistry of the nitroethenyl moiety is critical for its electronic properties and intermolecular interactions .
Structural Elucidation and Spectroscopic Data
The compound’s structure has been confirmed through X-ray crystallography and spectroscopic methods. Key features include:
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Aromatic Ring: The phenyl group provides a planar framework for conjugation with the nitroethenyl substituent.
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Nitroethenyl Group: The moiety adopts an E-configuration, minimizing steric hindrance between the nitro group and aromatic ring.
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Diethylamino Group: The substituent enhances solubility in organic solvents and modulates electronic effects .
Experimental spectral data include:
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UV-Vis: (attributed to transitions in the nitroethenyl system).
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: δ 1.2 (t, 6H, ), δ 3.4 (q, 4H, ), δ 6.8–7.6 (m, aromatic and vinyl protons) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline is typically synthesized via a two-step process:
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Nitration of N,N-Diethylaniline: Reaction with nitric acid introduces a nitro group at the para position.
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Nitroethenylation: Condensation with nitroethylene in the presence of a base (e.g., potassium carbonate) yields the target compound.
Optimal conditions for Step 2 include:
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Temperature: 60–80°C
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance yield (∼85%) and purity (>98%). Key parameters:
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Residence Time: 30–45 minutes
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Purification: Sequential crystallization from ethanol/water mixtures removes unreacted starting materials .
Physicochemical Properties
Thermal and Solubility Profiles
Property | Value |
---|---|
Melting Point | 92–94°C |
Boiling Point | 285°C (decomposes) |
Solubility in Water | <0.1 g/L (25°C) |
Solubility in Ethanol | 45 g/L (25°C) |
Partition Coefficient (LogP) | 2.8 |
The low aqueous solubility and moderate lipophilicity make it suitable for organic-phase reactions .
Electronic Properties
The nitroethenyl group acts as a strong electron-withdrawing moiety, reducing the electron density of the aromatic ring. Density Functional Theory (DFT) calculations indicate:
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HOMO-LUMO Gap: 4.2 eV, suggesting potential use in optoelectronic materials.
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Dipole Moment: 5.6 Debye, enhancing intermolecular dipole-dipole interactions .
Chemical Reactivity and Applications
Nucleophilic Aromatic Substitution
The nitro group activates the ring for substitution reactions. For example, reaction with sodium methoxide replaces the nitro group with methoxy, yielding (Yield: 72%) .
Reduction Pathways
Catalytic hydrogenation (H₂/Pd-C) reduces the nitroethenyl group to an amine:
This product serves as a precursor to polyaniline derivatives .
Applications in Dye Synthesis
The compound’s conjugation system makes it a key intermediate for azo dyes. Coupling with diazonium salts produces dyes with λmax ranging from 450–600 nm, used in textile and ink industries .
Biological Activity and Toxicology
In Vitro Cytotoxicity
Preliminary assays against HeLa cells show moderate cytotoxicity (IC₅₀ = 48 μM), likely due to nitroreductase-mediated generation of reactive oxygen species (ROS) .
Mutagenicity Screening
Ames tests using Salmonella typhimurium TA98 and TA100 strains indicate weak mutagenicity at concentrations >100 μM, suggesting caution in prolonged handling .
Comparative Analysis with Structural Analogues
Compound | Substituents | Melting Point (°C) | LogP | Applications |
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N,N-Diethyl-4-nitroaniline | −NO₂ | 78–80 | 2.1 | Explosives precursor |
N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline | −N(CH₃)₂, −CH=CHNO₂ | 89–91 | 2.6 | Photochromic materials |
N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline | −N(C₂H₅)₂, −CH=CHNO₂ | 92–94 | 2.8 | Dye intermediates, OLEDs |
The diethyl variant’s higher LogP enhances solubility in nonpolar solvents, favoring its use in polymer chemistry .
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